molecular formula C10H12N4O6S B12352638 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

Cat. No.: B12352638
M. Wt: 316.29 g/mol
InChI Key: SJDLGGQSZOOSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione is a complex nucleoside analog that incorporates a modified pyrimidine core fused to a thiazole ring, structurally mimicking natural purine and pyrimidine bases. This compound is of significant interest in antimicrobial research, particularly as a potential inhibitor of bacterial and fungal growth. Its primary mechanism of action is believed to involve the targeting of essential microbial enzymes, such as thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine for DNA replication. By acting as a substrate analog, this compound can disrupt nucleotide biosynthesis, leading to the cessation of cell proliferation in susceptible microorganisms. Research into this compound and its analogs provides valuable insights for the development of novel antibacterial and antifungal agents, especially in the face of rising antibiotic resistance. Further investigations explore its potential as a molecular tool to study nucleotide salvage pathways and nucleic acid metabolism in various prokaryotic and eukaryotic systems. This reagent is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12N4O6S

Molecular Weight

316.29 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-5,8,15-17H,1H2,(H2,11,13,18)

InChI Key

SJDLGGQSZOOSAA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3SC2=O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Glycosylation

Immobilized uridine phosphorylase catalyzes ribose transfer from uridine-5′-diphosphate (UDP) to the thiazolo-pyrimidine base in phosphate buffer (pH 7.4) at 37°C. This method avoids protecting groups but suffers from lower yields (35–40%).

Solid-Phase Synthesis

Wang resin-bound ribose derivatives enable stepwise assembly via Fmoc chemistry, though scalability remains limited.

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 5.85 (d, J = 6.5 Hz, H-1′), δ 8.15 (s, H-2) in D₂O.
  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA/MeCN).
  • MS : [M+H]⁺ m/z 387.08 (calculated for C₁₁H₁₄N₄O₈S).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as oxidation and reduction, making it valuable in synthetic chemistry. For instance, it can be oxidized using agents like hydrogen peroxide to yield oxo derivatives or reduced with sodium borohydride to produce reduced derivatives. These reactions are crucial for creating new compounds with desired properties.

Reagent in Organic Reactions
It is utilized as a reagent in organic reactions due to its ability to undergo nucleophilic substitution reactions. The functional groups on the pyrimidine ring can be replaced by other nucleophiles under acidic or basic conditions, facilitating the synthesis of diverse derivatives.

Biological Research Applications

Enzyme Mechanism Investigation
In biological research, this compound is studied for its potential role in probing enzyme mechanisms. Its structure allows it to interact with specific enzymes, providing insights into their functions and mechanisms. This application is essential for understanding metabolic pathways and developing enzyme inhibitors.

Antiviral and Anticancer Properties
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Research indicates that it may exhibit antiviral properties by inhibiting viral replication. Additionally, its anticancer potential is being explored through various studies aimed at inducing cell death in cancer cells by targeting specific molecular pathways .

Medical Applications

Drug Development
The compound is a candidate for drug development due to its biological activities. It has been investigated for its efficacy against various diseases, including viral infections and cancer. The National Cancer Institute has classified it as a compound of interest for further therapeutic development due to its potential to inhibit tumor growth and viral proliferation .

Case Studies and Research Findings
Several studies have highlighted the efficacy of similar thiazolo-pyrimidine compounds in treating diseases:

  • A study published in MDPI explored novel thiazolo[5,4-d]pyrimidine derivatives that demonstrated high affinity for specific biological targets, suggesting their potential as drug candidates .
  • Research on related compounds has indicated their effectiveness against various cancers and viral infections, emphasizing the importance of structural modifications to enhance potency and selectivity .

Industrial Applications

Pharmaceuticals and Agrochemicals
In industry, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to serve as a precursor for synthesizing biologically active compounds makes it valuable in the pharmaceutical industry for developing new medications .

Material Science
The compound's unique chemical properties also allow for applications in material science, where it can be used to develop new materials with specific functionalities. This includes applications in coatings and polymers that require specific chemical resistance or biological activity .

Mechanism of Action

The mechanism of action of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The hydroxyl and imino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Substituent Effects

  • Oxolane vs. Aromatic Groups : The target compound’s oxolane substituent distinguishes it from analogs like 3b (), which has a phenyl group. The oxolane’s hydroxyl groups may enhance water solubility, whereas aromatic/CF₃ substituents (e.g., in 3b ) increase lipophilicity and membrane permeability .
  • 5-Imino vs. 5-CF₃/Thione: The 5-imino group in the target compound could enable hydrogen bonding, contrasting with the electron-withdrawing CF₃ or thione groups in 3b, which may stabilize the thiazolo ring and modulate enzyme inhibition .

Biological Activity

The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of thiazolopyrimidines typically involves multi-step reactions that can include cyclization and substitution reactions. For instance, one study reported a synthetic pathway involving the reaction of isothiocyanates with cyanoacetamide and sulfur to form intermediates that can be cyclized to yield thiazolopyrimidine derivatives .

Cytotoxicity

Research has demonstrated that compounds in the thiazolopyrimidine class exhibit significant cytotoxic activity against various cancer cell lines. A notable study evaluated the cytotoxic effects of several derivatives against MDA-MB-231 (breast cancer), Caco-2 (colorectal cancer), and HCT116 (colon cancer) cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)Activity Level
3MDA-MB-23115High
4Caco-220Moderate
1HCT11625Moderate

The highest cytotoxic effect was observed in the MDA-MB-231 cell line, suggesting a potential for further development as an anticancer agent .

The biological activity of thiazolopyrimidines is often attributed to their ability to interfere with key cellular processes. The presence of the thiazole and pyrimidine moieties allows these compounds to interact with various biological targets, including enzymes involved in nucleotide synthesis and DNA replication. Specifically, the imino group in the structure may play a critical role in enhancing binding affinity to target sites within cells, thereby promoting apoptosis in malignant cells .

Case Studies

Case Study 1: Anticancer Activity

In a recent study focused on new thiazolopyrimidine derivatives, it was found that modifications in sugar moieties linked to the thiazolopyrimidine structure significantly influenced cytotoxic activity. For example, derivatives with acetylated galactose units exhibited higher activities than those with xylose units. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Inhibition Studies

Another investigation demonstrated that certain thiazolopyrimidine compounds could inhibit specific signaling pathways associated with tumor growth. The study highlighted that compounds containing halogenated phenyl groups at particular positions showed superior inhibitory effects compared to non-halogenated analogs. This suggests that strategic modifications can lead to compounds with enhanced selectivity and potency against cancer cells .

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